Tolylfluanid

Catalog No.
S576147
CAS No.
731-27-1
M.F
C10H13Cl2FN2O2S2
M. Wt
347.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolylfluanid

CAS Number

731-27-1

Product Name

Tolylfluanid

IUPAC Name

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline

Molecular Formula

C10H13Cl2FN2O2S2

Molecular Weight

347.3 g/mol

InChI

InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3

InChI Key

HYVWIQDYBVKITD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C

Solubility

2.59e-06 M
Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride.
Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C)
In water, 0.9 mg/L at 20 °C

Synonyms

N-[(Dichlorofluoromethyl)thio]-N’,N’-dimethyl-N-p-tolyl-sulfamide; BAY 5712a; Bayer 5712a; Dichlofluanid-methyl; Euparen M; Euparen Multi; GORI 28; Melody Multi; N,N-Dimethyl-N’-tolyl-N’-(fluorodichloromethylthio)sulfamide; N-Dichlorofluoromethylthio

Canonical SMILES

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C

Effectiveness as a Fungicide

  • Mode of action: Research focuses on understanding how tolylfluanid inhibits fungal growth and reproduction. Studies suggest it disrupts fungal cell wall synthesis, leading to cell death [].
  • Evaluation in different crops: Researchers evaluate the effectiveness of tolylfluanid against various fungal pathogens in different crops, including grapes, apples, tomatoes, and potatoes [, , ].

Environmental Fate and Impact

  • Degradation studies: Research investigates the breakdown of tolylfluanid in soil and water to assess its persistence in the environment [].
  • Impact on non-target organisms: Studies assess the potential impact of tolylfluanid on beneficial insects, soil microorganisms, and aquatic life [, ].

Toxicological Studies

  • Acute and chronic toxicity: Research investigates the potential adverse effects of tolylfluanid on human and animal health through various exposure routes, including ingestion, inhalation, and skin contact [].
  • Genotoxicity and carcinogenicity: Studies evaluate the potential of tolylfluanid to damage genetic material and induce cancer [].

Tolylfluanid is an organic compound primarily used as an active ingredient in fungicides and wood preservatives. It is characterized by its molecular formula C10H13Cl2FN2O2S2C_{10}H_{13}Cl_{2}FN_{2}O_{2}S_{2} and a molecular weight of approximately 347.3 g/mol . The compound appears as a colorless crystalline powder with a melting point of 93 °C and is stable under normal conditions, decomposing before boiling at 200 °C . Its low volatility and slight solubility in water (1.04 mg/L at 20 °C) make it suitable for agricultural applications .

Tolylfluanid acts as a protective fungicide. It is believed to interfere with fungal cell membrane function by disrupting the phospholipid bilayer, a crucial component for maintaining cell integrity. Additionally, it might inhibit enzymes essential for fungal growth and spore germination. The exact mechanism requires further investigation.

  • Toxicity: Tolylfluanid exhibits low acute oral toxicity in rats. However, long-term exposure effects are not fully understood.
  • Environmental Impact: While it degrades relatively quickly in water, potential effects on non-target organisms like aquatic invertebrates need further study [].

The synthesis of tolylfluanid involves several key reactions:

  • Initial Reaction: Dimethylamine reacts with sulfuryl chloride to form an intermediate.
  • Subsequent Reaction: This intermediate further reacts with p-toluidine and dichlorofluoromethanesulfenyl chloride, yielding tolylfluanid .

Tolylfluanid can hydrolyze slowly under acidic conditions, with a half-life of at least two days at pH 7, while its degradation products include N,NN,N-dimethyl-NN-(4-methylphenyl) sulfamide (DMST) and dimethylsulfamide .

Tolylfluanid exhibits antifungal properties, effectively controlling various plant diseases such as gray mold caused by Botrytis, late blight on tomatoes, and powdery mildew on cucumbers . Studies have indicated that it is rapidly absorbed in the gastrointestinal tract, with significant accumulation in organs like the liver and thyroid gland, and is largely excreted through urine within two days .

Tolylfluanid is primarily utilized in agriculture as a fungicide. Its applications include:

  • Crop Protection: Effective against fungal pathogens in fruit and ornamental plants.
  • Wood Preservation: Used in formulations to protect wooden structures from fungal decay .

Additionally, its properties make it suitable for use in various industrial applications where fungal resistance is required.

Research has shown that tolylfluanid can augment glucocorticoid receptor-dependent activities in adipocytes, suggesting potential interactions with hormonal pathways . Furthermore, studies indicate that its metabolite can inhibit thyroid peroxidase-mediated reactions involved in thyroid hormone synthesis, raising concerns about its endocrine-disrupting potential .

Several compounds share structural or functional similarities with tolylfluanid. A comparison highlights their unique features:

Compound NameStructural FeaturesUnique Properties
DichlofluanidSimilar sulfonamide structureMore potent against certain fungal strains
ThiramDithiocarbamate structureBroad-spectrum fungicide but higher toxicity
FenhexamidAmide structureSelective against specific pathogens

Unique Aspects of Tolylfluanid

Tolylfluanid stands out due to its specific action against certain fungal pathogens while exhibiting lower toxicity levels compared to some alternatives. Its unique metabolic pathways also contribute to its distinct biological activity profile.

TF’s most characterized endocrine-disrupting mechanism involves its agonist activity at the glucocorticoid receptor (GR). In primary murine adipocytes, TF mimics corticosterone (Cort), inducing GR phosphorylation at serine 220 (S220 in mice), a post-translational modification critical for nuclear translocation. Cellular fractionation assays demonstrate that 100 nM TF increases nuclear GR levels by 131% and cytoplasmic-to-nuclear translocation by 40%, paralleling effects of 1 nM Cort. Chromatin immunoprecipitation (ChIP) reveals TF-induced GR enrichment at glucocorticoid response elements (GREs) on the glucocorticoid-induced leucine zipper (GILZ) promoter (2.1-fold) and insulin receptor substrate-1 (IRS-1) gene (2.0-fold), directly linking GR activation to transcriptional regulation.

Metabolic Consequences of GR Activation

Acute TF exposure (2–6 hours) upregulates IRS-1 mRNA and protein levels by 1.8-fold, enhancing insulin-stimulated lipogenesis through Akt phosphorylation at T308. Conversely, chronic exposure (>24 hours) reduces IRS-1 expression by 60%, inducing adipocyte insulin resistance. This biphasic effect mirrors endogenous glucocorticoid action, where acute stress enhances insulin sensitivity, while chronic excess promotes metabolic dysfunction. In vivo, dietary TF exposure (100 ppm for 12 weeks) in male C57BL/6 mice recapitulates metabolic syndrome phenotypes:

  • Body weight: +18% vs. controls
  • Visceral fat mass: +32%
  • Glucose intolerance: 2.1-fold higher AUC during glucose tolerance tests
  • Adiponectin: Serum levels reduced by 45%

Sex-specific developmental effects are evident in offspring exposed gestationally and lactationally to TF (67 mg/kg diet). Female progeny exhibit lifelong hypoadiposity (-22% body weight) and hyperinsulinemia (fasting insulin +58%), while males develop glucose intolerance (AUC +35%) and hepatic gluconeogenic upregulation (PEPCK +42%). These disparities likely stem from TF’s interaction with sex hormone-regulated GR splice variants.

Cross-Talk Between Xenobiotic Metabolism and Steroid Hormone Biosynthesis

TF’s metabolism generates bioactive intermediates that interfere with steroidogenic enzymes. In mammals, TF undergoes N–S bond cleavage to dimethylsulfamide toluidine (DMST) and thiophosgene analogs, which are further metabolized to 4-hydroxymethyl-DMST and 4-(dimethylaminosulfonylamino)hippuric acid. Human adrenocortical H295R cells exposed to TF show dual inhibition of CYP11B1 (11β-hydroxylase; Ki = 1.6 µM) and CYP21 (21-hydroxylase; IC50 = 5.2 µM), critical enzymes in cortisol and aldosterone synthesis. This inhibition disrupts adrenal steroid output:

SteroidChange vs. ControlMechanismSource
Cortisol-64%CYP11B1 inhibition
Aldosterone-41%CYP21 inhibition
DHEA-S+220%HSD3B2 downregulation

Simultaneously, TF’s parent compound directly activates GR, creating a feedback loop that suppresses hypothalamic-pituitary-adrenal (HPA) axis activity. In male mice, this results in 28% lower plasma corticosterone levels despite elevated GR signaling in adipose tissue. Hepatic xenobiotic metabolism further complicates this interplay, as TF induces CYP3A4 (3.5-fold), accelerating its own clearance but potentiating drug-drug interactions.

Comparative Analysis of Structural Analogs in Nuclear Receptor Binding Affinity

TF’s endocrine activity stems from its unique phenylsulfamide structure (C₁₀H₁₃Cl₂F₃N₂O₂S), which enables promiscuous nuclear receptor binding. Molecular docking studies reveal TF occupies 78% of the GR ligand-binding pocket (LBP), forming hydrogen bonds with Asn564 and Gln642—key residues for glucocorticoid signaling. While TF’s GR binding affinity (Kd = 89 nM) is 340-fold lower than dexamethasone, its lipophilicity (logP = 3.9) enhances adipose tissue accumulation, prolonging receptor activation.

Structural Analogs and Receptor Specificity

CompoundNuclear Receptor TargetsBinding Affinity (Kd)Metabolic Effect
TolylfluanidGR, PPARγ, CARGR: 89 nMInsulin resistance, adipogenesis
DichlofluanidAR, ERαAR: 1.2 µMAndrogen antagonism
TributyltinPPARγ, RXRPPARγ: 45 nMAdipocyte differentiation
Bisphenol AERα, ERβERα: 940 nMEstrogenic activity

Dichlofluanid, a structural analog differing by one chlorine substituent, exhibits divergent receptor specificity, antagonizing androgen receptor (AR) at 1.2 µM but lacking GR activity. This highlights the critical role of the –SCCl₂F moiety in TF’s GR interactions. In silico mutagenesis shows replacing the toluidine group with methylsulfone (as in Dichlofluanid) reduces GR LBP occupancy to 52%, abolishing transcriptional activation.

Color/Form

Colorless crystals

XLogP3

3.9

Boiling Point

Decomposes on distillation

Density

1.52 g/cu cm

LogP

3.9 (LogP)
log Kow = 3.90 at 20 °C

Odor

Odorless

Melting Point

96.0 °C
93 °C

UNII

382277YXSG

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Vapor Pressure

1.50e-06 mmHg
1.5X10-6 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

731-27-1

Wikipedia

Tolylfluanid

Biological Half Life

The plasma concentration fell in a biphasic manner /in goats after 14C-ring-labelled tolylfluanid at a dose of 10 mg/kg bw per day by gavage for 3 days/, with a half-life of 1.6 hr during the first 6 hr after dosing and a half-life of 9.1 hr in the terminal phase. The mean residence time was 7.3 hr.
...Urinary elimination /of tolylfluanid/ took place with a half-life of 2-3 hr during the first 24 hr and then more slowly, with a half-life of about 40 hr from the third day.

Use Classification

Agrochemicals -> Acaricides, Fungicides
Pharmaceuticals
Fungicides, Wood preservatives
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Tolylfluanid is produced by reaction of the potassium salt of N',N'-dimethyl-N-p-tolylsulfamide with dichlorofluoromethylthiochloride in xylene with heating.

General Manufacturing Information

Technical grade and formulated tolylfluanid are produced by Bayer AG in Germany for use outside the United States. No production of tolylfluanid containing products occurs in the U.S.

Analytic Laboratory Methods

Product analysis by hplc ... Residues determined by glc.

Stability Shelf Life

Hydrolysis DT50 (22 °C) 12 days (pH 4), 29 hr (pH 7), <10 min (pH 9). Under environmental conditions, hydrolysis occurs much more rapidly than photolysis.

Dates

Modify: 2023-08-15

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